![molecular formula C17H17NO2 B14138258 2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one CAS No. 89207-89-6](/img/structure/B14138258.png)
2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one is a complex organic compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxazolidinone ring fused to a phenyl group. The unique arrangement of atoms in this molecule makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one typically involves the intramolecular cyclization of suitable precursors. One efficient method involves the cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . This reaction proceeds smoothly under moderate conditions, yielding the desired spirocyclic compound in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce different spirocyclic structures with altered functional groups.
科学的研究の応用
2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a scaffold for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one exerts its effects is not fully understood. its interactions with molecular targets likely involve binding to specific sites on proteins or other macromolecules, leading to changes in their structure and function. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and interference with cellular processes.
類似化合物との比較
Similar Compounds
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one: This compound shares a similar spirocyclic structure but differs in the substitution pattern on the spirocyclic ring.
Isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: These compounds feature an isoxazole ring fused to the spirocyclic core, offering different chemical and biological properties.
Uniqueness
The uniqueness of 2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one lies in its specific substitution pattern and the presence of both oxazolidinone and phenyl groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
89207-89-6 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
2,2,6-trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one |
InChI |
InChI=1S/C17H17NO2/c1-12-11-14(19)9-10-17(12)15(18-16(2,3)20-17)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChIキー |
YFXJKBFEYMGAIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C=CC12C(=NC(O2)(C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



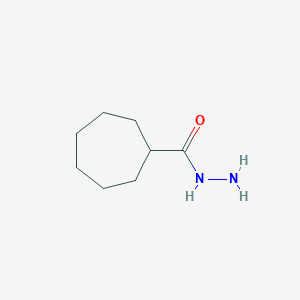
![1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane](/img/structure/B14138197.png)
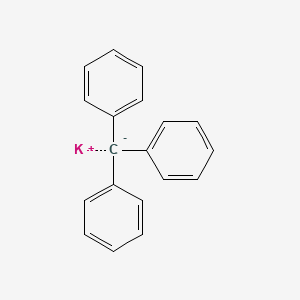
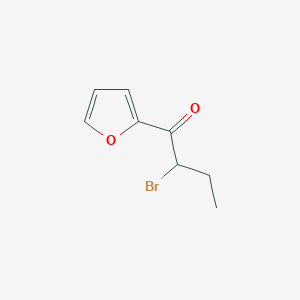
![4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione](/img/structure/B14138204.png)
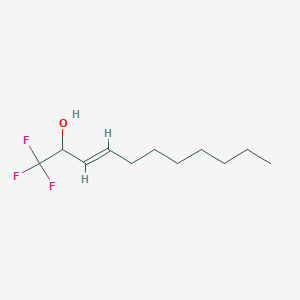
![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)
![Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate](/img/structure/B14138213.png)
![N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14138230.png)
![N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide](/img/structure/B14138239.png)
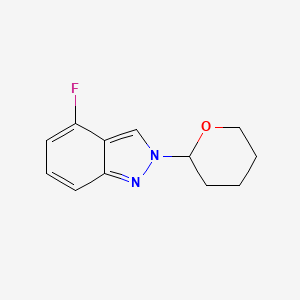
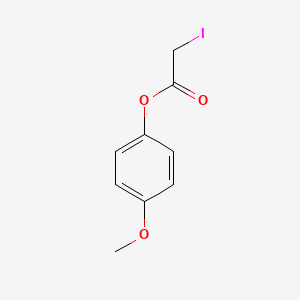
![Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane](/img/structure/B14138253.png)
